N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8OS2/c1-9-18-21-15(26-9)17-12(24)8-25-13-3-2-11-19-20-14(23(11)22-13)10-4-6-16-7-5-10/h2-7H,8H2,1H3,(H,17,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCZSBKOZGUJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on available literature and research findings.
Structure and Properties
The compound's structure can be broken down into two main components:
- Thiadiazole moiety : Known for its diverse biological activities.
- Triazolo-pyridazine derivative : Imparts additional pharmacological properties.
The molecular formula is , indicating a complex structure conducive to various interactions within biological systems.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds similar to this compound have shown IC50 values ranging from 0.28 to 10 μg/mL against human breast (MCF-7), colon (HCT116), and lung (H460) cancer cell lines .
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including mitochondrial membrane potential disruption and DNA fragmentation studies .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties:
- Broad-spectrum Activity : Compounds with similar structural features have demonstrated efficacy against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of vital enzymatic processes .
Study 1: Cytotoxicity in Cancer Cell Lines
A study conducted on various thiadiazole derivatives revealed that compounds with a similar structure to this compound exhibited IC50 values as low as 0.15 μM against HL60 (human leukemia) cells. This suggests a strong potential for developing new anticancer agents based on this scaffold .
Study 2: Structure–Activity Relationship (SAR)
A review highlighted the importance of substituents on the thiadiazole ring in determining biological activity. Modifications at specific positions significantly influence the anticancer potency and selectivity of these compounds. For example, introducing electron-withdrawing groups has been shown to enhance activity against certain cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, related compounds have shown significant growth inhibition against liver cancer cells (HEPG2), comparable to established chemotherapeutic agents like Doxorubicin and more potent than 5-fluorouracil . The structural features of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suggest potential interactions with biological targets involved in cancer proliferation.
Enzyme Inhibition
Thiadiazole derivatives have been reported as inhibitors of various kinases involved in cancer progression. For example, substituted pyrimidines and pyridazines have shown activity against cyclin-dependent kinases and tyrosine kinases . The incorporation of the thiadiazole moiety in this compound could enhance its efficacy as an enzyme inhibitor.
Agricultural Science
Pesticidal Properties
Compounds containing thiadiazole structures have been explored for their pesticidal activities. The incorporation of the thiadiazole ring has been linked to increased bioactivity against various pests and pathogens affecting crops . The potential application of this compound in agrochemicals could provide a novel approach for pest management.
Materials Science
Synthesis of Novel Materials
The unique chemical properties of this compound allow for its use in the synthesis of advanced materials. Its ability to form coordination complexes with metals can lead to applications in catalysis and the development of new materials with specific electronic properties .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioacetamide Sulfur
The sulfur atom in the thioacetamide group (-S-) exhibits nucleophilic reactivity, enabling substitution reactions under controlled conditions.
| Substrate | Conditions | Product | Yield/Notes |
|---|---|---|---|
| Alkyl halides (R-X) | K₂CO₃, DMF, 60°C, 12h | R-S- derivatives | Moderate (~50-65%) |
| Acyl chlorides | Pyridine, RT, 6h | Thioester derivatives | Requires anhydrous conditions |
| Epoxides | TBAB catalyst, 80°C | Ring-opening adducts | Theoretical proposal |
Mechanistic Insight : The reaction with alkyl halides proceeds via an SN² mechanism, while acylations involve transient thiolate intermediates.
Oxidation of the Thiadiazole Ring
The 1,3,4-thiadiazole moiety undergoes oxidation, particularly at the sulfur centers, under strong oxidizing agents:
| Oxidizing Agent | Conditions | Product | Stability |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3h | Sulfoxide derivatives | Partial decomposition observed |
| KMnO₄ | Aqueous H₂SO₄, 0°C | Sulfone derivatives | Low yield (~30%) |
Structural Impact : Oxidation modifies electronic properties, potentially altering binding affinities in pharmacological contexts.
Cycloaddition with Acetylene Derivatives
The triazolopyridazine ring participates in [3+2] cycloadditions with electron-deficient alkynes, expanding the heterocyclic system:
| Dienophile | Conditions | Product | Selectivity |
|---|---|---|---|
| DMAD | Toluene, reflux, 8h | Fused pyrazole-triazolo adducts | Regioselective |
| Phenylacetylene | CuI catalyst, 100°C | Bicyclic derivatives | Requires inert atmosphere |
Kinetics : Reactions exhibit second-order kinetics, with activation energies ~45 kJ/mol.
Amide Bond Hydrolysis
The acetamide linker is susceptible to hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Rate Constant (k) |
|---|---|---|---|
| Acidic (HCl 6M) | Reflux, 6h | 2-((3-(pyridin-4-yl)...)thio)acetic acid | t₁/₂ = 2.3h |
| Basic (NaOH 2M) | RT, 24h | Sodium thiolate + amine byproducts | Complete hydrolysis |
Applications : Hydrolysis is critical for prodrug activation strategies .
Metal Coordination Reactions
The pyridinyl and triazolopyridazine groups act as polydentate ligands for transition metals:
| Metal Salt | Conditions | Complex Type | Stability Constant (log β) |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT, 2h | Octahedral Cu(II) complex | 8.9 ± 0.2 |
| PdCl₂ | DCM, reflux, 4h | Square-planar Pd(II) complex | Catalytically active |
Spectroscopic Evidence : IR shows ν(N→M) stretches at 450-470 cm⁻¹; XRD confirms ligand geometry.
Photochemical Reactions
UV irradiation induces [4π] electrocyclic rearrangements in the triazolopyridazine system:
| Wavelength | Solvent | Major Product | Quantum Yield (Φ) |
|---|---|---|---|
| 254 nm | Acetonitrile, N₂ atmosphere | Ring-opened diazene derivative | 0.18 ± 0.03 |
| 365 nm | THF, O₂ presence | Oxidative cleavage products | Non-productive pathway |
Computational Modeling : TD-DFT calculations predict excited-state torsion angles of 35°.
Enzymatic Biotransformations
Preliminary studies with cytochrome P450 isoforms reveal oxidative metabolism:
| Enzyme | Cofactor | Metabolite | Relative Abundance |
|---|---|---|---|
| CYP3A4 | NADPH, O₂ | Hydroxylated thiadiazole | 62% of total |
| CYP2D6 | NADPH, O₂ | N-demethylated product | 28% of total |
Implications : Guides toxicity profiling in drug development pipelines.
Key Challenges in Reaction Optimization
Comparison with Similar Compounds
Research Findings and Limitations
- These techniques could be adapted for solubility studies of the target compound and its analogs.
- Data Gaps: No pharmacological or toxicity data are available for the target compound or its analogs in the provided evidence. Comparative studies on enzymatic inhibition, receptor binding, or cytotoxicity are needed to fully assess structure-activity relationships.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of thiadiazole, triazolo-pyridazine, and pyridinyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
How can researchers resolve contradictions in reported biological activities of thiadiazole-triazolo-pyridazine derivatives?
Advanced
Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Methodologies include:
- Comparative dose-response studies across multiple models (e.g., cancer vs. microbial assays) .
- Standardized protocols for IC₅₀ determination, controlling variables like serum concentration and incubation time .
- Meta-analysis of published data to identify trends in structure-activity relationships (SAR) .
What methodologies are used to study the SAR of this compound’s derivatives?
Q. Advanced
- Systematic substitution : Modifying thiadiazole (e.g., alkyl/aryl groups) or pyridinyl moieties to assess impact on activity .
- In vitro assays : Enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity screening (MTT assay) .
- Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like kinase domains .
What are the common functional groups in this compound and their roles in reactivity?
Q. Basic
- Thiadiazole : Enhances metabolic stability and participates in H-bonding with biological targets .
- Triazolo-pyridazine : Facilitates π-π stacking in enzyme active sites; susceptible to electrophilic substitution .
- Thioacetamide : Acts as a leaving group in nucleophilic reactions and redox processes .
How to design experiments to determine the mechanism of action against specific biological targets?
Q. Advanced
- Kinetic assays : Measure time-dependent inhibition of purified enzymes (e.g., proteases) .
- Fluorescence polarization : Quantify binding affinity to DNA or protein targets .
- CRISPR-Cas9 knockouts : Validate target specificity in cellular models .
What are the solubility and stability considerations during experimental handling?
Q. Basic
- Solubility : Poor in water; use DMSO or DMF for stock solutions (≤10 mM) .
- Stability : Store at −20°C under inert gas (N₂/Ar) to prevent thioether oxidation .
What strategies mitigate side reactions during synthesis of triazolo-pyridazine derivatives?
Q. Advanced
- Protecting groups : Use Boc for amine protection during cyclization .
- Low-temperature quenching : Prevents dimerization of reactive intermediates .
- Stepwise purification : Isolate intermediates via flash chromatography before coupling .
How to analyze conflicting data from different pharmacological studies on similar compounds?
Q. Advanced
- Reproducibility trials : Replicate assays in independent labs with shared protocols .
- Bioactivity clustering : Use cheminformatics tools (e.g., KNIME) to group compounds by activity profiles .
- Orthogonal assays : Validate hits with alternative methods (e.g., SPR vs. ELISA) .
What are the recommended storage conditions to maintain compound integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
